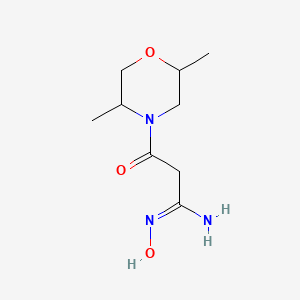

3-(2,5-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide

Description

3-(2,5-Dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide is a morpholine-derived compound featuring a substituted morpholine ring (2,5-dimethyl groups) conjugated with an amidoxime (N'-hydroxyamidine) functional group. Its molecular formula is C₁₀H₁₈N₃O₃, and its InChIKey is XNMIRIXXANCWKP-UHFFFAOYSA-N . The compound is commercially available through multiple suppliers (CAS: 1270552-06-1) and is primarily used in research settings, though specific applications remain understudied .

The morpholine ring enhances solubility and metabolic stability, while the amidoxime group may contribute to metal chelation or bioactivity in pharmacological contexts.

Properties

IUPAC Name |

3-(2,5-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3/c1-6-5-15-7(2)4-12(6)9(13)3-8(10)11-14/h6-7,14H,3-5H2,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHKTSHBMKSQDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CO1)C)C(=O)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(C(CO1)C)C(=O)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylmorpholine with a suitable oxopropanimidamide precursor under controlled conditions. The reaction may require catalysts such as triethylamine and solvents like ethanol to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and reaction time to achieve efficient synthesis. Additionally, purification steps like recrystallization or chromatography are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the oxopropanimidamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 3-(2,5-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide may exhibit a range of biological activities, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains.

- Anticancer Properties : Initial research suggests that it may interact with specific proteins involved in cancer progression.

- Anti-inflammatory Effects : Its structural components may contribute to reducing inflammation in biological systems.

Medicinal Chemistry

In medicinal chemistry, the compound is being explored for its potential as a lead compound in drug development. Its unique combination of functional groups allows for the modulation of biological pathways, making it a candidate for further investigation into its therapeutic applications.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial. Interaction studies may include:

- Binding Affinity Assessments : Evaluating how effectively the compound binds to target proteins.

- Molecular Docking Studies : Utilizing computational methods to predict binding modes and affinities.

These studies will provide insights into the pharmacokinetics and pharmacodynamics of the compound.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylmorpholin-4-yl)-N’-hydroxy-3-oxopropanimidamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor subunits. These interactions can alter cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

N'-Hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide

Key Differences :

- Structure : Lacks the 2,5-dimethyl substituents on the morpholine ring.

- Molecular Formula : C₇H₁₂N₃O₃ (vs. C₁₀H₁₈N₃O₃ for the dimethyl analog).

- Physicochemical Properties :

However, the dimethyl groups in the target compound may improve metabolic stability by hindering oxidative degradation at the morpholine ring .

6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide Dihydrochloride

Key Differences :

- Structure : Contains a pyridine-carboximidamide core instead of a propanimidamide chain.

- Substituents : Shares the 2,5-dimethylmorpholinyl group but lacks the N'-hydroxyamidine moiety.

Functional Implications: The pyridine ring may enhance aromatic interactions in drug-receptor binding, while the dihydrochloride salt improves solubility.

3-((4-Methoxyphenyl)selanyl)-2-phenylimidazo[1,2-a]pyridine (MPI)

Key Differences :

- Structure : Selenium-containing imidazopyridine derivative.

- Functional Groups : Aryl selanyl and methoxy groups instead of morpholine or amidoxime.

Functional Implications :

MPI’s selenium moiety confers antioxidant or redox-modulating activity, which is absent in the target compound. This highlights divergent biological pathways: MPI may target oxidative stress, while the morpholine-amidoxime structure could focus on enzyme inhibition or metal coordination .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Gaps

- Morpholine Substitutions: The 2,5-dimethyl groups in the target compound likely enhance lipophilicity and metabolic stability compared to non-substituted analogs, though experimental validation is lacking .

- Commercial vs. Academic Focus : Supplier availability suggests industrial interest, but the absence of literature or patents indicates a need for foundational research .

Biological Activity

3-(2,5-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide, also known as EN300-118754, is a compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1158134-38-3

- Molecular Weight : 215.25 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Oxidative Stress Induction : Similar compounds have shown the ability to induce oxidative stress in cancer cells, leading to apoptosis through the generation of reactive oxygen species (ROS) .

- Targeting Mitochondrial Function : There is evidence that compounds with structural similarities can disrupt mitochondrial function, thereby enhancing the effects of conventional chemotherapy agents .

Table 1: Summary of Biological Activities

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of EN300-118754 on various cancer cell lines. The compound was found to significantly reduce cell viability in breast and pancreatic cancer cells through apoptosis induction. The mechanism was linked to increased ROS levels and subsequent activation of apoptotic pathways.

Case Study 2: Synergistic Effects with Chemotherapy

In a combination therapy study, EN300-118754 was tested alongside standard chemotherapy agents such as docetaxel and enzalutamide. The results indicated that the compound enhanced the cytotoxic effects of these drugs, suggesting a potential role in overcoming drug resistance in cancer therapy .

Research Findings

Research findings indicate that this compound may serve as a promising candidate for further development in cancer therapeutics. Its ability to induce apoptosis and enhance the effectiveness of existing treatments highlights its potential utility.

Table 2: Efficacy in Various Cancer Cell Lines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.